molecular formula C19H21NO3S B564432 5-Hydroxy-6-methoxy Duloxetine CAS No. 741693-79-8

5-Hydroxy-6-methoxy Duloxetine

Cat. No.: B564432
CAS No.: 741693-79-8
M. Wt: 343.441
InChI Key: MHWRJCBZOCBFBD-INIZCTEOSA-N
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Description

5-Hydroxy-6-methoxy Duloxetine: This compound is formed through the biotransformation of Duloxetine by cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6 . It plays a significant role in the pharmacological activity of Duloxetine by contributing to its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6-methoxy Duloxetine involves several steps. Initially, Duloxetine undergoes hydroxylation at the 5 and 6 positions of the naphthalene ring to form intermediates such as 5-Hydroxy Duloxetine and 6-Hydroxy Duloxetine. These intermediates are further methylated to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to facilitate the hydroxylation and methylation reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-6-methoxy Duloxetine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

5-Hydroxy-6-methoxy Duloxetine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, similar to its parent compound Duloxetine. It binds to the serotonin transporter (SERT) and norepinephrine transporter (NET), preventing the reabsorption of these neurotransmitters into the presynaptic neuron. This leads to increased levels of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety .

Comparison with Similar Compounds

  • 5-Hydroxy Duloxetine
  • 6-Hydroxy Duloxetine
  • Catechol Duloxetine
  • 5-Hydroxy-6-methoxy Duloxetine Sulfate

Comparison: this compound is unique due to its specific hydroxylation and methylation pattern, which influences its pharmacokinetic properties and metabolic stability. Compared to its parent compound Duloxetine, it has a different binding affinity for neurotransmitter transporters and may exhibit distinct pharmacological effects .

Biological Activity

5-Hydroxy-6-methoxy Duloxetine is a metabolite of the antidepressant Duloxetine, which is primarily used for treating major depressive disorder (MDD), generalized anxiety disorder (GAD), and neuropathic pain. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological effects, and relevant studies.

Overview of this compound

This compound is formed through the biotransformation of Duloxetine by cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. This transformation involves hydroxylation at the 5 and 6 positions of the naphthalene ring, followed by methylation to yield the final product .

Similar to Duloxetine, this compound exhibits its pharmacological effects primarily through the inhibition of serotonin (5-HT) and norepinephrine reuptake. It binds to the serotonin transporter (SERT) and norepinephrine transporter (NET), preventing the reabsorption of these neurotransmitters into presynaptic neurons. This action increases their levels in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms associated with depression and anxiety disorders .

Antidepressant Activity

Research indicates that both Duloxetine and its metabolite this compound contribute to antidepressant effects through their action on monoamine neurotransmitter systems. Studies comparing various metabolites have shown that while Duloxetine has a more pronounced effect, its metabolites also play a role in modulating mood disorders .

Pain Management

This compound has been investigated for its efficacy in managing neuropathic pain. By increasing serotonin and norepinephrine levels in the dorsal horn of the spinal cord, it enhances descending inhibition of pain pathways . Clinical studies have demonstrated that Duloxetine effectively reduces pain in conditions such as diabetic peripheral neuropathy (DPNP) and fibromyalgia, suggesting that its metabolites may similarly contribute to these effects .

Clinical Efficacy

  • Duloxetine in Major Depressive Disorder : A study involving patients with MDD showed significant improvements in symptoms when treated with Duloxetine compared to placebo. The response rate was higher among those receiving higher doses, indicating a dose-dependent relationship .
  • Neuropathic Pain Management : In a clinical trial assessing Duloxetine's effectiveness in patients with DPNP, participants exhibited marked reductions in pain scores after treatment with both the parent drug and its metabolites, including this compound .

Synthesis and Analytical Methods

The synthesis of this compound typically involves biocatalytic or chemical methods to achieve high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to quantify this metabolite in biological samples, aiding in understanding its pharmacokinetics and dynamics .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Binding Affinity : Comparative studies show that while Duloxetine has a higher binding affinity for SERT and NET, its metabolites still retain significant activity, contributing to overall therapeutic effects .
  • Genotoxic Effects : Investigations into the genotoxic potential of duloxetine metabolites revealed that high doses could induce oxidative stress markers in neuronal cells, suggesting a need for further safety evaluations .

Properties

IUPAC Name

2-methoxy-5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-20-11-10-16(18-7-4-12-24-18)23-15-6-3-5-14-13(15)8-9-17(22-2)19(14)21/h3-9,12,16,20-21H,10-11H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWRJCBZOCBFBD-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00225135
Record name 5-Hydroxy-6-methoxy duloxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741693-79-8
Record name 5-Hydroxy-6-methoxy duloxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-6-methoxy duloxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00225135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-6-METHOXY DULOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B18NZM26WW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What are the major metabolic pathways of Duloxetine in humans?

A1: Duloxetine undergoes extensive metabolism in humans, primarily in the liver. The major biotransformation pathways involve oxidation of the naphthyl ring, predominantly at the 4-, 5-, or 6-positions. These oxidative metabolites can be further metabolized by methylation and/or conjugation, mainly with glucuronic acid or sulfate. []

Q2: What analytical techniques are used to identify and quantify Duloxetine and its metabolites in biological samples?

A3: Several analytical techniques have been employed to study Duloxetine and its metabolites. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method used for separating and quantifying Duloxetine and its metabolites in various biological matrices like plasma, urine, feces, and bile. [, ] Researchers have also developed a microemulsion liquid chromatography method with fluorescence detection (MELC-FL) for quantifying Duloxetine and two of its major metabolites (5-hydroxy-6-methoxy Duloxetine and 4-hydroxy Duloxetine glucuronide) in plasma. [] Additionally, studies utilizing radiolabeled [14C]Duloxetine help track the drug's disposition and identify metabolites based on radioactivity levels in different biological samples. []

Q3: Are there any studies on the pharmacological activity of this compound?

A4: The provided research articles primarily focus on identifying and characterizing the metabolites of Duloxetine using methods like HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] While they successfully identify this compound as a metabolite in rats, these studies do not delve into its specific pharmacological activity or potential effects. Further research is needed to elucidate the distinct biological activity of this compound.

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